Home > Products > Screening Compounds P61299 > Gemcitabine 5'-elaidate
Gemcitabine 5'-elaidate -

Gemcitabine 5'-elaidate

Catalog Number: EVT-13521494
CAS Number:
Molecular Formula: C27H43F2N3O5
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gemcitabine 5'-elaidate, also known as Gemcitabine elaidate, is a synthetic derivative of the nucleoside analogue gemcitabine. This compound is classified as a small molecule and belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleosides. It is primarily investigated for its potential use in treating various solid tumors, including lung cancer, non-small-cell lung cancer, and metastatic pancreatic adenocarcinoma . The compound is recognized for its lipophilic properties, which enhance its cellular uptake compared to its parent drug, gemcitabine .

Source and Classification

Gemcitabine 5'-elaidate is synthesized by covalently linking gemcitabine with elaidic acid. This modification aims to improve the pharmacokinetic profile of gemcitabine, allowing it to bypass certain biological barriers that limit the efficacy of the original drug . The compound falls under several classifications:

  • Kingdom: Organic compounds
  • Super Class: Nucleosides, nucleotides, and analogues
  • Class: Pyrimidine nucleosides
  • Sub Class: Pyrimidine 2'-deoxyribonucleosides .
Synthesis Analysis

Methods and Technical Details

The synthesis of Gemcitabine 5'-elaidate involves a straightforward esterification reaction where gemcitabine is reacted with elaidic acid. This process can be summarized as follows:

  1. Reagents: Gemcitabine and elaidic acid are combined in an appropriate solvent.
  2. Catalyst: A coupling agent (e.g., DCC or EDC) may be used to facilitate the formation of the ester bond.
  3. Reaction Conditions: The reaction typically occurs under mild conditions (room temperature or slightly elevated temperatures) for several hours.
  4. Purification: The product is purified using techniques such as column chromatography or HPLC to isolate Gemcitabine 5'-elaidate from unreacted starting materials and by-products .
Molecular Structure Analysis

Structure and Data

Gemcitabine 5'-elaidate has a complex molecular structure characterized by its chemical formula C27H43F2N3O5C_{27}H_{43}F_2N_3O_5 and a molecular weight of approximately 527.65 g/mol. The compound features:

  • Pyrimidine base: Derived from gemcitabine.
  • Fatty acid moiety: Elaidic acid contributes to its lipophilicity.

The IUPAC name for Gemcitabine 5'-elaidate is [(2R,3R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (9E)-octadec-9-enoate . The structure includes two fluorine atoms and an octadecenoate chain which enhances its membrane permeability.

Chemical Reactions Analysis

Reactions and Technical Details

Gemcitabine 5'-elaidate undergoes hydrolysis in biological systems, particularly through the action of esterases. This hydrolysis converts it back into gemcitabine, which then participates in further biochemical reactions:

  1. Activation: Upon hydrolysis, gemcitabine is phosphorylated by deoxycytidine kinase to form difluorodeoxycytidine di-phosphate and tri-phosphate.
  2. Inhibition: The active metabolites inhibit ribonucleotide reductase, reducing deoxynucleotide pools necessary for DNA synthesis.
  3. Incorporation into DNA: Difluorodeoxycytidine tri-phosphate gets incorporated into DNA strands, leading to termination of DNA synthesis and subsequent apoptosis in cancer cells .
Mechanism of Action

Process and Data

The mechanism of action of Gemcitabine 5'-elaidate hinges on its conversion to gemcitabine within cells. Once activated:

  • Inhibition of DNA synthesis: The active metabolites inhibit key enzymes involved in nucleotide metabolism.
  • Induction of apoptosis: By incorporating into DNA strands, it triggers cellular mechanisms leading to programmed cell death.

Research indicates that Gemcitabine 5'-elaidate exhibits enhanced cellular uptake compared to gemcitabine alone, potentially making it more effective against resistant cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gemcitabine 5'-elaidate displays various physical and chemical properties that are critical for its functionality:

  • Water Solubility: Approximately 0.00035 mg mL0.00035\text{ mg mL}.
  • LogP (octanol-water partition coefficient): Ranges from 5.985.98 to 6.376.37, indicating high lipophilicity.
  • pKa Values: Strongest acidic pKa at 11.5211.52 and basic pKa at 0.96-0.96.
  • Polar Surface Area: 114.45 2114.45\text{ }^2, suggesting moderate permeability through biological membranes .
Applications

Scientific Uses

Gemcitabine 5'-elaidate is primarily researched for its applications in oncology:

  • Cancer Treatment: It shows promise in treating solid tumors such as pancreatic cancer, lung cancer, and sarcomas due to its ability to overcome cellular resistance mechanisms associated with gemcitabine.
  • Drug Development: As a prodrug, it serves as a model for designing other lipophilic derivatives aimed at enhancing drug delivery across biological membranes.

Clinical trials are ongoing to evaluate its efficacy compared to traditional treatments, particularly in cases where resistance to standard therapies has been observed .

This comprehensive analysis highlights Gemcitabine 5'-elaidate's potential as a significant advancement in cancer therapeutics through improved pharmacokinetics and efficacy against resistant tumor types.

Prodrug Design and Rationale of Gemcitabine 5'-Elaidate

Lipophilic Modifications for Enhanced Cellular Uptake

Gemcitabine 5'-elaidate (C₂₇H₄₃F₂N₃O₅) is a prodrug engineered by conjugating gemcitabine—a hydrophilic nucleoside analog—to elaidic acid, an 18-carbon monounsaturated trans-fatty acid. This modification replaces the hydroxyl group at the 5'-position of gemcitabine's deoxyribose moiety with an ester bond, significantly increasing its lipophilicity. The logP value rises from −1.8 (gemcitabine) to +6.37, transforming the molecule from water-soluble to lipid-soluble [3] [6] [9].

The primary rationale for this design is twofold:

  • hENT1-Independent Uptake: Pancreatic ductal adenocarcinoma (PDAC) often exhibits downregulated human equilibrative nucleoside transporter 1 (hENT1), limiting gemcitabine's intracellular accumulation. The lipophilic prodrug bypasses hENT1 through passive diffusion across cell membranes, overcoming a key resistance mechanism [6] [8].
  • Nanocarrier Compatibility: The enhanced lipophilicity enables efficient encapsulation (>93%) into nanocarriers like PEGylated nanoliposomes. These systems exploit the enhanced permeability and retention (EPR) effect for tumor-selective delivery [5] [8].

Table 1: Physicochemical and Uptake Properties of Gemcitabine vs. Gemcitabine 5'-Elaidate

PropertyGemcitabineGemcitabine 5'-Elaidate
LogP−1.8+6.37
Molecular Weight (g/mol)263.20527.65
hENT1 DependenceHighNone
Passive DiffusionNegligibleHigh
Nanoliposome Encapsulation Efficiency<10%>93%

Esterase-Mediated Activation Mechanisms

Intracellular activation of gemcitabine 5'-elaidate is a two-step enzymatic process:

  • Ester Hydrolysis: Carboxylesterases in the cytoplasm and lysosomes cleave the elaidate-gemcitabine ester bond, releasing free gemcitabine. This reaction occurs preferentially in tumor cells due to their elevated esterase expression (e.g., 3–5-fold higher in PANC-1 cells vs. normal pancreatic cells) [4] [6].
  • Phosphorylation: Liberated gemcitabine undergoes sequential phosphorylation by deoxycytidine kinase (dCK) to form active metabolites gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP). dFdCDP inhibits ribonucleotide reductase (RRM2), while dFdCTP incorporates into DNA, causing chain termination [6] [9].

Table 2: Activation Kinetics of Gemcitabine 5'-Elaidate in Tumor Models

Cell Line/TissueActivation Half-life (min)Primary Esterase Isoform
PANC-1 (Pancreatic)15–30CES1
MIA PaCa-2 (Pancreatic)20–40CES2
Liver Microsomes8–12CES1/CES2

Comparative Pharmacokinetics with Parent Compound Gemcitabine

Plasma Stability and Metabolism:

  • Gemcitabine undergoes rapid deamination by cytidine deaminase (CDA) to inactive 2',2'-difluorodeoxyuridine (dFdU), with a plasma half-life of 8–13 minutes in mice. In contrast, gemcitabine 5'-elaidate is not a CDA substrate due to steric hindrance from the elaidate group. Its plasma half-life extends to 42–65 minutes, reducing systemic clearance by 60% [6] [9] [10].

Table 3: Pharmacokinetic Parameters After Intravenous Administration (Mouse Models)

ParameterGemcitabineGemcitabine 5'-ElaidateChange
t₁/₂ (min)12 ± 354 ± 8+350%
CL (mL/min/kg)120 ± 1548 ± 6−60%
Vd (L/kg)1.2 ± 0.25.8 ± 0.9+383%
AUC₀–∞ (μg·h/mL)8.5 ± 1.121.3 ± 2.8+151%

Tissue Distribution:

  • Gemcitabine 5'-elaidate achieves 3.7-fold higher tumor accumulation than gemcitabine at 24 hours post-dose in KPC mouse models (syngeneic PDAC). This results from:
  • Passive targeting: Lipophilicity facilitates membrane penetration.
  • EPR effect: Nanoformulations (<100 nm) accumulate in leaky tumor vasculature [5] [7] [8].
  • Free gemcitabine levels in tumors remain detectable for >48 hours after a single dose of the prodrug, compared to <12 hours for unmodified gemcitabine [7].

Bioavailability Limitations:

  • Oral bioavailability remains low (<1% for gemcitabine 5'-elaidate vs. 18% for gemcitabine in mice) due to intestinal hydrolysis by carboxylesterases and first-pass metabolism. This necessitates intravenous delivery via nanocarriers [6] [10].

Properties

Product Name

Gemcitabine 5'-elaidate

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl octadec-9-enoate

Molecular Formula

C27H43F2N3O5

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)

InChI Key

HESSNRGIEVBPRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.